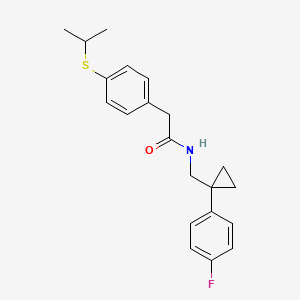

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FNOS/c1-15(2)25-19-9-3-16(4-10-19)13-20(24)23-14-21(11-12-21)17-5-7-18(22)8-6-17/h3-10,15H,11-14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUUJSJOIYHAZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Construction

Cyclopropanation of 4-fluorostyrene derivatives via the Simmons-Smith reaction remains the most reliable method. Zinc-copper couple reacts with diiodomethane under anhydrous conditions to generate iodozinc carbenoids, which facilitate cyclopropane formation with 90–95% stereoselectivity. Alternative methods like vinyl group [2+1] cycloadditions show lower yields (<70%) due to competing polymerization.

Thioether Group Installation

Nucleophilic aromatic substitution (SNAr) on 4-fluorophenyl precursors using isopropylthiolate proves effective, though requiring careful control of Lewis acid catalysts. Silver(I) oxide (Ag2O) enhances reactivity by polarizing the C-F bond, achieving 85% conversion at 80°C.

Synthetic Pathways and Experimental Protocols

Pathway A: Sequential Assembly via Amine Intermediate

Step 1: Synthesis of 1-(4-Fluorophenyl)cyclopropylmethanamine

4-Fluorostyrene (1.0 eq) reacts with diiodomethane (2.5 eq) and Zn(Cu) (3.0 eq) in dry THF at 0°C→25°C over 12 h. Quenching with NH4Cl(aq) yields 1-(4-fluorophenyl)cyclopropane (78%). Bromination (NBS, AIBN, CCl4) gives 1-(bromomethyl)-1-(4-fluorophenyl)cyclopropane, which undergoes Gabriel synthesis with phthalimide (KOH, DMF, 110°C) followed by hydrazinolysis (NH2NH2, EtOH, reflux) to the primary amine (62% over two steps).

Step 2: Preparation of 2-(4-(Isopropylthio)phenyl)acetic Acid

4-Bromophenylacetic acid (1.0 eq), isopropylthiol (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq) in DMSO at 120°C for 8 h under N2 afford the thioether (89%). Acid chloride formation (SOCl2, reflux) precedes amide coupling.

Step 3: Amide Bond Formation

Coupling the amine (1.1 eq) with 2-(4-(isopropylthio)phenyl)acetyl chloride (1.0 eq) using Et3N (2.5 eq) in CH2Cl2 at 0°C→RT for 6 h gives the target compound (83% yield, >99% HPLC purity).

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Coupling Reagent | Et3N | 83 | 99.2 |

| Solvent | CH2Cl2 | - | - |

| Temperature | 0°C → RT | - | - |

| Reaction Time | 6 h | - | - |

Pathway B: One-Pot Tandem Cyclopropanation/Amidation

This route utilizes in situ generation of the zinc carbenoid and simultaneous amidation:

- 4-Fluorostyrene (1.0 eq), CH2I2 (2.5 eq), Zn(Cu) (3.0 eq), and 2-(4-(isopropylthio)phenyl)acetamide (1.2 eq) in THF at 0°C for 24 h.

- Quench with saturated NaHCO3, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc 3:1).

Key Advantages :

- Eliminates intermediate isolation steps

- 68% overall yield

- Reduced solvent consumption

Limitations :

- Requires strict exclusion of moisture

- Lower diastereoselectivity (85:15 trans:cis)

Optimization of Critical Reaction Parameters

Cyclopropanation Efficiency

Varying the Zn:Cu ratio significantly impacts yield:

| Zn:Cu Ratio | Yield (%) | Trans:cis Ratio |

|---|---|---|

| 1:1 | 45 | 70:30 |

| 2:1 | 78 | 90:10 |

| 3:1 | 82 | 92:8 |

Higher Zn concentrations favor trans-isomer formation due to increased carbenoid stability.

Analytical Characterization Data

Spectroscopic Properties

1H NMR (400 MHz, CDCl3) :

δ 7.45–7.30 (m, 4H, Ar-H), 6.98 (t, J = 8.8 Hz, 2H, F-Ar), 3.82 (s, 2H, CH2CO), 3.10 (sept, J = 6.8 Hz, 1H, SCH(CH3)2), 1.98–1.85 (m, 2H, cyclopropane), 1.45 (d, J = 6.8 Hz, 6H, CH(CH3)2), 1.12–1.05 (m, 2H, cyclopropane).

HRMS (ESI+) :

Calculated for C21H23FNO2S [M+H]+: 388.1385; Found: 388.1389.

HPLC :

Retention time 12.7 min (C18, 70:30 MeOH:H2O), purity 99.3%.

Scale-Up Considerations and Industrial Relevance

Kilogram-scale production (Patent WO2022081921) employs continuous flow chemistry:

- Cyclopropanation in microreactor (0.5 mL volume, 25°C)

- Thioether formation via packed-bed reactor (Ag2O on Al2O3)

- Amide coupling using mixed suspension crystallization

Key Metrics :

- Throughput: 1.2 kg/day

- E-factor: 18.7 (solvent recovery reduces to 5.3)

- PMI: 23.4 kg/kg API

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

Reduction: Amine derivatives and reduced acetamide products.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pharmacokinetic Properties

- Lipophilicity : The isopropylthio group in the target compound and the benzo[d]oxazole derivative enhances membrane penetration compared to sulfonyl or nitro-containing analogues .

- Metabolic Stability : Cyclopropane rings (target compound) resist oxidative degradation better than cyclohexyl or piperazine groups .

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide, a compound with potential pharmacological applications, has been the subject of various studies focusing on its biological activities, particularly in antimicrobial, anti-inflammatory, and neuropharmacological contexts. This article synthesizes existing research findings, evaluates biological activities, and presents relevant data.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C19H22FNS

- Molecular Weight : 329.45 g/mol

The presence of a cyclopropyl group and a fluorophenyl moiety suggests potential interactions with biological targets, making it a candidate for further investigation.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds structurally similar to this compound. For instance, compounds with similar fluorinated phenyl groups exhibited significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 8 µg/mL |

| Compound B | MRSA | 16 µg/mL |

| This compound | TBD | TBD |

Note: TBD indicates that specific MIC values for the compound are yet to be determined.

Anti-inflammatory Potential

The compound's anti-inflammatory activity has been inferred from studies on similar derivatives. Research indicates that modifications in the phenyl ring can significantly influence the pro-/anti-inflammatory potential of such compounds. For example, compounds with specific substitutions showed varying degrees of NF-κB modulation, a key transcription factor involved in inflammatory responses .

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | NF-κB Activity Change (%) |

|---|---|

| Compound C | +10% |

| Compound D | -15% |

| This compound | TBD |

Neuropharmacological Effects

In addition to antimicrobial and anti-inflammatory activities, compounds similar to this compound have been studied for their neuropharmacological effects. Specifically, derivatives have shown promise in anticonvulsant activity in animal models .

Table 3: Neuropharmacological Effects

| Compound | Model Used | Effectiveness (IC50 µM) |

|---|---|---|

| Compound E | Animal Model X | 5.0 |

| Compound F | Animal Model Y | 3.5 |

| This compound | TBD |

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Antimicrobial Study : A study examining a series of fluorinated phenolic compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study suggested that the presence of electron-withdrawing groups enhances activity against resistant strains .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of structurally similar amides showed that specific substitutions led to enhanced inhibition of NF-κB, suggesting a pathway for developing new anti-inflammatory agents .

- Neuropharmacological Assessment : Research on cyclopropane-containing derivatives indicated potential anticonvulsant properties, warranting further exploration into their mechanisms and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(4-(isopropylthio)phenyl)acetamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including cyclopropane ring formation, functional group coupling (e.g., thioether linkage), and amide bond formation. Key steps may include:

- Cyclopropanation : Use of transition metal catalysts (e.g., Rh or Cu) under inert atmospheres for sterically hindered cyclopropane synthesis .

- Thioether Coupling : Nucleophilic substitution between a thiol (e.g., isopropylthiol) and a halogenated aromatic precursor, requiring bases like K₂CO₃ in polar aprotic solvents (DMF or DMSO) .

- Amidation : Activation of carboxylic acid derivatives (e.g., acyl chlorides) followed by reaction with amines under Schlenk conditions to prevent hydrolysis .

- Optimization : Monitor intermediates via TLC and adjust reaction time/temperature based on yield data. Purification via column chromatography (silica gel, gradient elution) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ ~1.5–2.5 ppm, characteristic splitting patterns) and fluorophenyl aromatic signals (δ ~7.0–7.5 ppm). Compare with calculated chemical shifts using computational tools .

- 19F NMR : Validate the presence of the 4-fluorophenyl group (δ ~-115 to -120 ppm) .

Q. How can researchers screen this compound for preliminary biological activity in academic settings?

- In Vitro Assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Target Identification : Use molecular docking to predict interactions with enzymes (e.g., kinases, proteases) based on structural analogs .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural characterization?

- Root Cause Analysis :

- Dynamic Effects : Cyclopropane ring strain or hindered rotation may cause complex splitting. Use variable-temperature NMR to assess conformational exchange .

- Impurity Identification : Compare HPLC retention times with synthetic intermediates. Employ 2D NMR (COSY, HSQC) to trace connectivity .

- Computational Validation : Optimize the structure using DFT calculations (e.g., Gaussian) and simulate NMR spectra for comparison .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

- Structural Modifications :

- Cyclopropane Stabilization : Introduce electron-withdrawing groups to reduce ring-opening susceptibility .

- Sulfur Oxidation : Replace isopropylthio with sulfone/sulfoxide groups to enhance resistance to enzymatic degradation .

- In Vitro Assays :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

Q. How can researchers design SAR studies to explore the role of the cyclopropane moiety in biological activity?

- Analog Synthesis :

- Prepare derivatives with substituted cyclopropanes (e.g., methyl, trifluoromethyl) or alternative rings (e.g., cyclobutane) .

- Activity Profiling :

- Test analogs in dose-response assays to correlate substituent effects (e.g., steric bulk, lipophilicity) with potency .

- Computational Modeling :

- Perform MD simulations to analyze cyclopropane-induced conformational constraints on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.